molecular formula C9H11N5O B2827665 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol CAS No. 1020046-27-8

2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol

Cat. No.: B2827665
CAS No.: 1020046-27-8
M. Wt: 205.221
InChI Key: DBVUXTTZDQFKLV-UHFFFAOYSA-N
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Description

2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol is a chemical compound that features a phenol group substituted with an amino group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-ethyl-2H-tetrazole-5-carbaldehyde with 2-amino-4-hydroxybenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol, with a base like sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenols.

    Substitution: Various substituted phenols and anilines.

Scientific Research Applications

2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-methylphenol
  • 2-amino-5-chlorophenol
  • 2-amino-4-methoxyphenol

Uniqueness

2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

2-amino-4-(2-ethyltetrazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-2-14-12-9(11-13-14)6-3-4-8(15)7(10)5-6/h3-5,15H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVUXTTZDQFKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC(=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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